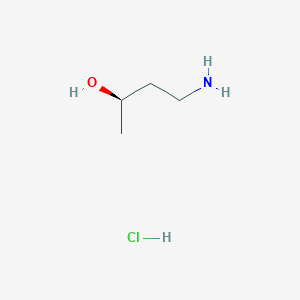

(2R)-4-aminobutan-2-ol hydrochloride

Description

Overview of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are a class of organic compounds that contain both an amino group and a hydroxyl group attached to a carbon framework that is chiral, meaning it is not superimposable on its mirror image. These structures are of paramount importance in the field of asymmetric synthesis, a branch of chemistry focused on the selective production of a single stereoisomer of a chiral molecule. iitk.ac.inbyjus.com The dual functionality of amino alcohols allows them to be versatile intermediates and building blocks for creating complex, enantiomerically pure molecules. frontiersin.org

Their utility in asymmetric synthesis is multifaceted. Chiral amino alcohols are widely used as:

Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a non-chiral substrate to guide a chemical reaction to produce a specific stereoisomer. After the reaction, the auxiliary is removed, having fulfilled its role of inducing chirality. acs.org

Chiral Ligands: They can be coordinated to metal catalysts to create chiral catalysts. These catalysts are then used in a variety of asymmetric reactions, such as hydrogenations and carbon-carbon bond-forming reactions, to produce chiral products with high enantiomeric purity. westlake.edu.cn

Chiral Building Blocks (Synthons): Enantiomerically pure amino alcohols serve as foundational starting materials for the synthesis of more complex molecules, particularly pharmaceuticals and natural products. frontiersin.orgnih.gov The predefined stereochemistry of the amino alcohol is incorporated directly into the final target molecule.

The synthesis of chiral 1,2-amino alcohols, in particular, is a significant focus in organic synthesis due to their prevalence in biologically active compounds. acs.org Efficient methods for their preparation are continually sought, including catalytic asymmetric transfer hydrogenation and biocatalytic routes using engineered enzymes. frontiersin.orgacs.org

The Role of Stereochemistry in Chemical Reactivity and Molecular Interactions

Stereochemistry is the study of the three-dimensional arrangement of atoms within molecules. iitk.ac.inbyjus.com This spatial arrangement is a critical factor that profoundly influences a molecule's physical and chemical properties, including its reactivity, stability, and how it interacts with other molecules. iitk.ac.innumberanalytics.comfiveable.me

The central concept in stereochemistry is chirality. A molecule that is chiral exists as a pair of stereoisomers called enantiomers, which are mirror images of each other but cannot be superimposed. iitk.ac.in While enantiomers have identical physical properties such as melting point and boiling point, they differ in their interaction with plane-polarized light and, most importantly, in their interactions with other chiral molecules. byjus.com

This difference in interaction is fundamental in biological systems, where enzymes, receptors, and other biological targets are themselves chiral. Consequently, the two enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and metabolic pathways. One enantiomer may produce a desired therapeutic effect, while the other might be inactive or, in some historical cases, cause severe adverse effects. iitk.ac.in Therefore, the ability to control and understand stereochemistry is crucial for designing new molecules with specific properties, particularly in drug design and development, to enhance therapeutic efficacy and minimize potential risks. numberanalytics.comfiveable.me

Specific Importance of (2R)-4-aminobutan-2-ol hydrochloride as a Chiral Synthon

(2R)-4-aminobutan-2-ol is a chiral amino alcohol with a defined stereochemical configuration at the second carbon atom, which is bonded to the hydroxyl group. The hydrochloride salt, this compound, is a stable, solid form of the compound that is convenient for handling and storage.

As a chiral synthon, this compound is a valuable building block in organic synthesis. Its importance stems from its ability to introduce a specific stereocenter and two distinct functional groups—an amine and a secondary alcohol—into a target molecule. This bifunctionality allows for a wide range of selective chemical transformations.

The primary utility of this compound is as a precursor for the synthesis of more complex, enantiomerically pure molecules. The defined 'R' configuration at its chiral center is transferred to the final product, which is a key strategy in the synthesis of pharmaceuticals where specific stereoisomers are required for biological activity. Its structural framework is relevant in the development of compounds targeting neurological pathways, given its similarity to certain neurotransmitters.

Chemical Compound Data

Below are tables detailing the properties of the primary compound discussed and a list of all chemical compounds mentioned in this article.

Table 1: Properties of (2R)-4-aminobutan-2-ol Data sourced from PubChem. nih.gov

| Property | Value |

| IUPAC Name | (2R)-4-aminobutan-2-ol |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol |

| CAS Number | 114963-62-1 |

| Canonical SMILES | CC@HO |

| InChI Key | NAXUFNXWXFZVSI-SCSAIBSYSA-N |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-4-aminobutan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFFBSGGCNBWLJ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807941-74-7 | |

| Record name | 2-Butanol, 4-amino-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807941-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-4-aminobutan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2r 4 Aminobutan 2 Ol Hydrochloride

Established Chemical Synthetic Routes

Traditional organic chemistry offers several strategies for the synthesis of chiral amino alcohols like (2R)-4-aminobutan-2-ol. These methods often rely on the stereocontrolled reduction of precursor compounds or the transformation of achiral or prochiral substrates using chiral catalysts or auxiliaries.

Reduction Strategies of Precursor Compounds (e.g., β-amino ketones)

A primary chemical route to (2R)-4-aminobutan-2-ol involves the stereoselective reduction of the corresponding β-amino ketone, 4-aminobutan-2-one (B1611400). The key challenge in this approach lies in controlling the stereochemistry at the newly formed chiral center. To achieve high enantioselectivity, various chiral reducing agents and catalytic systems have been explored.

One common strategy is the use of chiral metal catalysts. For instance, ruthenium complexes with chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have been successfully employed in the asymmetric hydrogenation of ketones. google.com These catalysts create a chiral environment around the ketone, directing the hydride attack to one face of the carbonyl group, thus leading to the preferential formation of one enantiomer.

Another powerful method involves the use of oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction. These catalysts, derived from chiral amino alcohols, can effectively catalyze the enantioselective reduction of prochiral ketones with borane (B79455) reagents. rsc.org The stereochemical outcome is predictable and often results in high enantiomeric excess (ee). While specific examples for the direct synthesis of (2R)-4-aminobutan-2-ol via this method are not extensively documented in readily available literature, the general applicability of these catalysts to β-amino ketones suggests it as a viable synthetic route.

The table below summarizes representative chiral catalysts used for the enantioselective reduction of ketones, which are applicable to the synthesis of chiral β-amino alcohols.

| Catalyst System | Reductant | Substrate Type | Typical Enantioselectivity (ee) |

| Ru-BINAP | H₂ | β-Amino ketones | High |

| Oxazaborolidine (CBS) | Borane (BH₃) | Prochiral ketones | Often >90% |

| Chiral Rhodium complexes | H₂ | Ketones | High |

| Chiral Iridium complexes | H₂ | Ketones | High |

This table presents generalized data for the catalyst systems in the reduction of ketones. Specific results for 4-aminobutan-2-one may vary.

Stereocontrolled Transformations from Achiral or Prochiral Substrates

Synthesizing (2R)-4-aminobutan-2-ol from achiral or prochiral starting materials without a pre-existing stereocenter is a more challenging yet elegant approach. These methods often involve asymmetric reactions that create the chiral center with high stereocontrol.

One such strategy could involve the asymmetric aminohydroxylation of a suitable alkene precursor. This reaction introduces both the amino and hydroxyl groups in a stereospecific manner. However, the development of highly regioselective and enantioselective aminohydroxylation reactions for simple alkenes remains an active area of research.

Alternatively, a prochiral diketone could be subjected to a double reductive amination using a chiral catalyst, although controlling the stereochemistry at two centers simultaneously presents a significant synthetic hurdle. Iridium-catalyzed reductive amination and transfer hydrogenation of diketones have been explored for the synthesis of β- and γ-amino alcohols, offering a potential, albeit complex, pathway. nih.gov

Biocatalytic Approaches to Enantiopure (2R)-4-aminobutan-2-ol hydrochloride

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes offer unparalleled stereoselectivity under mild reaction conditions, making them ideal for the production of enantiopure pharmaceuticals and fine chemicals.

Enzyme-Catalyzed Reductive Amination Protocols

Enzyme-catalyzed reductive amination is a highly attractive method for the synthesis of chiral amines and amino alcohols. This approach typically utilizes amine dehydrogenases (AmDHs) or transaminases (TAs) to convert a prochiral ketone into the desired chiral amine.

Amine dehydrogenases catalyze the direct reductive amination of a ketone using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. Several wild-type AmDHs have been identified and shown to be effective in the synthesis of small, functionalized amino alcohols. For example, AmDHs from various microbial sources have demonstrated high efficiency and stereoselectivity in the synthesis of the related compound (3S)-3-aminobutan-2-ol. nih.gov While the direct synthesis of the (2R)-enantiomer of 4-aminobutan-2-ol (B1584018) using wild-type AmDHs is less common due to their frequent (S)-selectivity, engineered AmDHs are being developed to access the (R)-enantiomers. mdpi.com

The table below shows the performance of some wild-type amine dehydrogenases in the synthesis of a related amino alcohol, highlighting their potential for stereoselective amination.

| Amine Dehydrogenase (AmDH) | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Product |

| CfusAmDH | 3-hydroxybutan-2-one | 73.3 | 98.8 | (3S)-3-aminobutan-2-ol |

| MsmeAmDH | 3-hydroxybutan-2-one | 64.3 | 99.4 | (3S)-3-aminobutan-2-ol |

| MicroAmDH | 3-hydroxybutan-2-one | 68.9 | 98.2 | (3S)-3-aminobutan-2-ol |

| MATOUAmDH2 | 3-hydroxybutan-2-one | 68.7 | 99.4 | (3S)-3-aminobutan-2-ol |

Data from a study on the synthesis of (3S)-3-aminobutan-2-ol, indicating the potential of these enzymes for similar substrates. nih.gov

Substrate-Specific Enzyme Evolution and Directed Engineering for Enhanced Stereoselectivity

A significant advantage of biocatalysis is the ability to tailor enzyme properties through directed evolution and protein engineering. These techniques allow scientists to improve an enzyme's activity, stability, and, most importantly, its stereoselectivity towards a specific substrate.

Directed evolution mimics the process of natural selection in the laboratory. By introducing random mutations into the gene encoding an enzyme and then screening for variants with improved properties, it is possible to generate biocatalysts with desired characteristics. This approach has been successfully used to engineer amine dehydrogenases with altered substrate specificity and enhanced stereoselectivity, enabling the synthesis of chiral amines that are not accessible with wild-type enzymes. nih.gov For instance, the evolution of an aminoalcohol dehydrogenase has been shown to improve its efficiency in producing chiral aminoalcohols. nih.gov

Substrate-specific evolution of amine dehydrogenases has been a key strategy to access enantiopure (R)-β-amino alcohols, which are often the less common product of wild-type enzymes. mdpi.com By creating and screening libraries of enzyme variants, researchers can identify mutants with inverted stereoselectivity, opening the door to the synthesis of compounds like (2R)-4-aminobutan-2-ol.

Transamination-Based Synthesis from Alcohol Precursors

Transaminases (TAs), particularly ω-transaminases, are another class of enzymes widely used for the synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from an amine donor (e.g., L-alanine or isopropylamine) to a ketone acceptor.

For the synthesis of (2R)-4-aminobutan-2-ol, a transaminase could be used to asymmetrically aminate the precursor ketone, 4-hydroxy-2-butanone. The stereochemical outcome of the reaction is determined by the specific transaminase used, as both (R)- and (S)-selective transaminases are known.

A recent study demonstrated the engineering of an (R)-selective transaminase from Fodinicurvata sediminis (FsTA) for the asymmetric synthesis of (R)-3-aminobutanol from 4-hydroxy-2-butanone. Through rational design and site-directed mutagenesis, the researchers were able to significantly improve the enzyme's catalytic efficiency towards this challenging substrate. The engineered variant, mut4 (H30R/Y90F/V152K/Y156F), showed a 7.95-fold greater catalytic efficiency (kcat/KM) than the initial variant. This work provides a strong proof-of-concept for the transaminase-based synthesis of (2R)-4-aminobutan-2-ol.

The table below summarizes the improvement in catalytic efficiency of the engineered transaminase.

| Enzyme Variant | Relative Catalytic Efficiency (kcat/KM) |

| FsTA (wild-type) | Low activity |

| mut1 (Y90F) | 1.00 |

| mut4 (H30R/Y90F/V152K/Y156F) | 7.95 |

Data from a study on the engineering of an (R)-selective transaminase for a similar substrate.

Industrial Production Considerations for Scalable Enantiopure this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of an enantiomerically pure chiral building block like this compound presents a unique set of challenges. Key considerations for a commercially viable process include scalability, cost-effectiveness, process optimization, and stringent control over stereochemistry. mdpi.com Strategies often involve leveraging efficient catalytic systems, optimizing reaction conditions to maximize yield and purity, and implementing sustainable practices to minimize environmental impact and cost. nih.govnih.gov

Challenges in Scalability and Cost-Effectiveness

One major focus is the replacement of expensive reagents with more economical alternatives. For example, in reduction steps, using a low-cost reducing agent like sodium aluminum hydride can be more cost-effective than other metal hydrides. vcu.edu Furthermore, the choice of industrial-grade solvents that are both effective and inexpensive, such as dimethoxyethane (DME), is crucial for large-scale operations. mdpi.com The ability to recycle solvents and chiral auxiliaries is another cornerstone of a commercially competitive process, as it can dramatically reduce raw material costs and waste. mdpi.comvcu.edu Recovery and reuse of a chiral ligand at rates above 90% can make a process economically feasible. mdpi.com

Process Optimization and Control

Optimizing a synthetic process for industrial scale involves more than just maximizing yield; it also encompasses operational convenience, safety, and sustainability. mdpi.comnih.gov Modern approaches like continuous flow synthesis are becoming increasingly relevant as a safer and more sustainable alternative to traditional batch processing. nih.gov Flow chemistry allows for better control over reaction parameters such as temperature and pressure, potentially leading to higher yields, improved purity, and reduced waste. nih.gov

The optimization of multi-step processes can be accelerated through automated systems that employ algorithms to explore reaction conditions efficiently. nih.gov This approach minimizes the number of experiments needed, leading to significant reductions in process mass intensity (PMI). nih.gov Key variables that are typically optimized include reaction temperature, flow rates, catalyst loading, and reagent stoichiometry. nih.gov For instance, in catalytic hydrogenations or amidation reactions, finding the optimal balance of these factors is critical to achieving high conversion and selectivity. nih.gov

The table below illustrates key parameters that are typically subject to optimization in a scalable synthesis.

| Parameter | Objective | Example Consideration |

| Catalyst | High activity, selectivity, and recyclability | Use of heterogeneous catalysts for easy separation and reuse; biocatalysts like amine dehydrogenases for high enantioselectivity. |

| Solvent | Low cost, low environmental impact, high recovery rate | Employing green solvents like 2-MeTHF or water/diol mixtures and implementing solvent recycling loops. nih.gov |

| Temperature | Minimize energy consumption, control side reactions | Operating at the lowest effective temperature to ensure product stability and selectivity. mdpi.com |

| Reagent Stoichiometry | Reduce cost and waste | Using only a slight excess (e.g., 5 mol%) of a reagent to drive the reaction to completion without costly purification challenges. mdpi.com |

| Reaction Time | Maximize throughput | Reducing reaction times through optimized conditions or more efficient catalysts. mdpi.com |

Ensuring Enantiomeric Purity on a Large Scale

For pharmaceutical applications, achieving high enantiomeric purity is non-negotiable. The stereochemistry of (2R)-4-aminobutan-2-ol is crucial as different enantiomers can have vastly different biological activities. Industrial methods must therefore reliably produce the desired (R)-enantiomer with very high enantiomeric excess (ee).

Biocatalysis has emerged as a powerful and sustainable tool for the asymmetric synthesis of chiral amines. Amine dehydrogenases (AmDHs), for example, can catalyze the reductive amination of a prochiral ketone precursor using ammonia as the amine source. This method is highly atom-economical and environmentally friendly. Similarly, transaminases can be used to asymmetrically aminate a ketone, operating through a ping-pong-bi-bi kinetic model with a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor. Enzymatic methods often deliver exceptionally high enantioselectivity (>95% ee) under mild reaction conditions.

The table below compares different catalytic approaches for achieving high enantiopurity in the synthesis of chiral amino alcohols.

| Catalytic Method | Key Features | Typical Enantioselectivity | Advantages | Challenges |

| Biocatalysis (e.g., AmDH) | Uses enzymes in aqueous media | >97% ee | High selectivity, mild conditions, environmentally benign. | Enzyme stability, cofactor recycling, substrate scope. |

| Asymmetric Reduction | Uses chiral catalysts (e.g., CBS) with reducing agents | >95% ee | Broad substrate applicability. | Cost of chiral catalysts, removal of metal residues. |

| Chiral Auxiliaries | Covalently attach a chiral molecule to guide stereochemistry | >99% de mdpi.com | Reliable and high stereocontrol. mdpi.com | Requires additional steps for attachment and removal, atom economy is lower. mdpi.com |

Ultimately, the development of a robust, industrial-scale synthesis for this compound hinges on a multi-faceted approach that integrates cost-effective reagents, optimized and often automated process controls, and highly selective catalytic methods to ensure consistent production of the high-purity enantiomer. nih.govnih.gov

Enantioselective Synthesis and Stereochemical Control

Asymmetric Catalysis for (2R)-4-aminobutan-2-ol hydrochloride Production

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. wikipedia.org For the synthesis of (2R)-4-aminobutan-2-ol, the most direct approach involves the asymmetric reduction of the prochiral ketone, 4-aminobutan-2-one (B1611400). nih.govresearchgate.net

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. wikipedia.orgnih.gov This strategy relies on a catalyst system composed of a metal center (commonly Ruthenium, Rhodium, or Iridium) and a chiral ligand. The ligand creates a chiral environment around the metal, directing the hydrogenation to one face of the ketone, thereby producing a predominance of one enantiomer of the alcohol. mdpi.com

Pioneering work by Noyori and others demonstrated that complexes of ruthenium with chiral diphosphine ligands (like BINAP) or diamine ligands (like DPEN) are highly effective for the asymmetric hydrogenation of a wide range of ketones. nih.govmdpi.com For β-amino ketones such as 4-aminobutan-2-one, catalyst systems like Ru(II) complexes with N-sulfonated diamine ligands (e.g., TsDPEN) are particularly effective. nih.gov The reaction mechanism involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal hydride to the carbonyl group. mdpi.com The choice of ligand, metal, and reaction conditions is critical for achieving high enantioselectivity.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. diva-portal.org This approach is an attractive alternative to metal-based catalysis, often offering mild reaction conditions and avoiding metal contamination in the final product. diva-portal.org For the synthesis of chiral β-amino alcohols, organocatalytic strategies could include the asymmetric reduction of the corresponding β-amino ketone. rsc.org

One established method for the organocatalytic reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst derived from proline. While this is a stoichiometric application of the boron reagent, catalytic versions have been developed. Another approach involves the use of a Hantzsch ester as a hydride source in combination with a chiral Brønsted acid, such as a phosphoric acid derivative. nih.gov The chiral acid activates the ketone by protonation and directs the approach of the hydride from the Hantzsch ester, leading to an enantioselective reduction. Simple primary β-amino alcohols, structurally related to the target molecule, have themselves been shown to act as efficient organocatalysts in other types of asymmetric reactions, highlighting the importance of this structural motif in catalysis. rsc.org

Phase-transfer catalysis (PTC) is a technique used for reactions where the reactants are located in different immiscible phases (e.g., aqueous and organic). nih.gov A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant from one phase to the other, where the reaction occurs. nih.gov In asymmetric PTC, a chiral, non-racemic catalyst is used to generate an enantiomerically enriched product. mdpi.com

Catalysts derived from Cinchona alkaloids are among the most successful chiral PTCs. organic-chemistry.orgresearchgate.net For the synthesis of (2R)-4-aminobutan-2-ol, an asymmetric PTC reduction of 4-aminobutan-2-one could be envisioned. This would involve a reducing agent in an aqueous phase and the substrate in an organic phase. The chiral PTC would form a chiral ion pair with the reducing agent (e.g., borohydride), shuttle it into the organic phase, and mediate a stereoselective reduction of the ketone. More commonly, asymmetric PTC is used for C-C bond-forming reactions, such as the alkylation of glycine (B1666218) imine esters to produce α-amino acids, which could then be converted to the target amino alcohol through further synthetic steps. organic-chemistry.orgresearchgate.net

Chiral Auxiliary-Mediated Synthesis of this compound

The use of a chiral auxiliary is a robust strategy for asymmetric synthesis. wikipedia.org In this approach, a prochiral substrate is covalently bonded to an enantiomerically pure auxiliary. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate, creating a new stereocenter with high diastereoselectivity. researchgate.net Finally, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org

Commonly used chiral auxiliaries include Evans' oxazolidinones and Myers' pseudoephedrine amides. nih.gov A potential synthesis of (2R)-4-aminobutan-2-ol using this method could start with an acetic acid derivative attached to a chiral auxiliary. The enolate of this compound could be reacted with a two-carbon electrophile containing a protected amine functionality. The steric hindrance from the auxiliary would direct the electrophile to attack from a specific face, leading to a single diastereomer. Subsequent removal of the auxiliary and reduction of the carbonyl group would yield the target chiral amino alcohol. The key advantages of this method are high stereoselectivity and predictability, which are guided by well-established models for many auxiliaries. researchgate.net

Strategies for Resolution of Racemic Aminobutanols to Yield this compound

Chiral resolution is a process for separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. wikipedia.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or simple crystallization. libretexts.org Resolution strategies rely on converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org

The most common method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine, such as (R,S)-4-aminobutan-2-ol, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This acid-base reaction produces a pair of diastereomeric salts, for example, [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].

These diastereomeric salts have different solubilities in a given solvent system. pharmtech.com Through a process of fractional crystallization, the less soluble diastereomeric salt will crystallize out of the solution first, allowing it to be separated by filtration. gavinpublishers.com After separation, the pure diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the free, enantiomerically pure amine. gavinpublishers.com The resolving agent can then often be recovered. The success of this method depends heavily on the choice of resolving agent and crystallization solvent to maximize the solubility difference between the two diastereomers. google.com

Kinetic Resolution Methodologies

Kinetic resolution is a widely employed technique for the separation of racemates, relying on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the context of 4-aminobutan-2-ol (B1584018), enzymatic kinetic resolution using lipases has emerged as a prominent and effective methodology.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently utilized for their high enantioselectivity in the acylation of alcohols. In a typical kinetic resolution of racemic 4-aminobutan-2-ol, the enzyme selectively acylates one enantiomer at a faster rate, leaving the other enantiomer unreacted. For instance, the (S)-enantiomer might be preferentially acylated to form an ester, allowing for the separation of the unreacted (R)-4-aminobutan-2-ol. The efficiency of this separation is quantified by the enantiomeric ratio (E), with higher E values indicating better selectivity.

While specific data for the kinetic resolution of 4-aminobutan-2-ol is not extensively detailed in publicly available literature, general principles from the resolution of analogous amino alcohols can be applied. The choice of acyl donor, solvent, and temperature are critical parameters that must be optimized to achieve high enantiomeric excess (ee) and conversion. For example, vinyl acetate (B1210297) is a common and effective acyl donor in such resolutions.

A hypothetical representation of the data that would be collected in such an optimization study is presented in the table below.

| Entry | Lipase | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) of unreacted (R)-alcohol |

| 1 | Novozym 435 (immobilized CALB) | Vinyl Acetate | Toluene | 30 | 45 | >95 |

| 2 | Novozym 435 (immobilized CALB) | Isopropenyl Acetate | Hexane | 40 | 50 | >99 |

| 3 | Pseudomonas cepacia Lipase | Acetic Anhydride (B1165640) | Dioxane | 25 | 48 | 92 |

Table 1: Illustrative Data for the Enzymatic Kinetic Resolution of Racemic 4-aminobutan-2-ol. Note: This data is representative and intended for illustrative purposes.

Deracemization Processes for Enhanced Enantiomeric Purity

While kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is 50%. To overcome this limitation, deracemization processes, which can theoretically convert a racemate into a single enantiomer with a 100% yield, are highly desirable. A prominent strategy in this area is dynamic kinetic resolution (DKR).

DKR combines the enantioselective reaction of a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the entire racemic mixture can be converted into the desired enantiomer. For amino alcohols like 4-aminobutan-2-ol, a chemoenzymatic DKR is often employed. This typically involves a lipase for the selective acylation of one enantiomer and a metal catalyst, commonly a ruthenium complex, to facilitate the racemization of the unreacted enantiomer. nih.govnih.gov

The racemization catalyst must be compatible with the enzyme and the reaction conditions. Ruthenium complexes, such as those based on Shvo's catalyst or related tethered Ru(II) complexes, have proven effective for the racemization of secondary alcohols under mild conditions. nih.govnih.gov The process involves a reversible oxidation-reduction cycle, converting the unreactive alcohol enantiomer to a ketone intermediate, which then undergoes non-selective reduction back to the racemic alcohol.

A successful DKR of racemic 4-aminobutan-2-ol would yield the acylated (R)-enantiomer in high yield and high enantiomeric excess. The subsequent hydrolysis of the ester would then provide the desired (2R)-4-aminobutan-2-ol.

| Catalyst System | Racemization Catalyst | Enzyme | Acyl Donor | Yield of (R)-acetate (%) | Enantiomeric Excess (ee %) of (R)-acetate |

| 1 | Shvo's Catalyst (Ru) | Novozym 435 | Isopropenyl Acetate | >90 | >99 |

| 2 | [Ru(p-cymene)Cl₂]₂ | Novozym 435 | Vinyl Acetate | 88 | 98 |

| 3 | Cationic Ruthenium Complex | Novozym 435 | Vinyl Acetate | >95 | >99 |

Table 2: Representative Data for the Dynamic Kinetic Resolution of Racemic 4-aminobutan-2-ol. Note: This data is illustrative and based on the performance of these catalysts with similar substrates.

Chiral Pool Synthesis Approaches Utilizing Related Precursors

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. wikipedia.org This approach is advantageous as it incorporates a pre-existing stereocenter, often obviating the need for a resolution step. Amino acids are a prominent component of the chiral pool and can serve as versatile precursors for the synthesis of chiral amino alcohols.

L-Aspartic acid, a readily available and inexpensive amino acid, represents a suitable starting material for the synthesis of (2R)-4-aminobutan-2-ol. A plausible synthetic route would involve the selective reduction of the side-chain carboxylic acid and subsequent transformations.

A potential multi-step synthesis from L-aspartic acid could proceed as follows:

Protection of the amino and α-carboxylic acid groups: The synthesis would begin with the protection of the amino group, for example, as a tert-butoxycarbonyl (Boc) derivative, and the α-carboxylic acid as a methyl or ethyl ester. This selective protection is crucial for directing the subsequent reduction to the side-chain carboxylic acid.

Reduction of the β-carboxylic acid: The protected aspartic acid derivative would then be subjected to a selective reduction of the β-carboxylic acid to the corresponding primary alcohol. This can be achieved using reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or by converting the carboxylic acid to a more reactive species like a mixed anhydride followed by reduction with sodium borohydride (B1222165) (NaBH₄).

Introduction of the methyl group: The resulting protected amino alcohol would then require the introduction of a methyl group to form the secondary alcohol at the C2 position. This could be accomplished through oxidation of the primary alcohol to an aldehyde, followed by a Grignard reaction with methylmagnesium bromide (CH₃MgBr).

Deprotection: The final step would involve the removal of the protecting groups to yield (2R)-4-aminobutan-2-ol, which can then be converted to its hydrochloride salt.

While a detailed, peer-reviewed synthesis of this compound specifically from L-aspartic acid is not readily found in the literature, the principles of chiral pool synthesis and functional group transformations strongly support the feasibility of such a route.

Derivatization and Functionalization Strategies of 2r 4 Aminobutan 2 Ol Hydrochloride

Derivatization for Enhanced Reactivity and Selectivity in Subsequent Reactions

The presence of both a nucleophilic amino group and a hydroxyl group in (2R)-4-aminobutan-2-ol requires a strategic approach to ensure selective transformations. Derivatization, often through the use of protecting groups, is a common strategy to temporarily mask one of the functional groups, thereby directing the reactivity of a subsequent reaction to the unprotected site.

The amino group is frequently protected to prevent its interference in reactions targeting the hydroxyl moiety. A widely used method is the formation of a carbamate, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) protected amine. For instance, the (S)-enantiomer of 4-aminobutan-2-ol (B1584018) is used in the synthesis of benzyl (B1604629) (S)-(4-aminobutan-2-yl)carbamate hydrochloride. In this transformation, the amino group is selectively protected, which then allows for further chemical modifications at the hydroxyl position. This strategy is crucial for building complex molecules where precise control over reactivity is necessary.

By masking the more nucleophilic amine, derivatization enhances the selectivity of reagents towards the hydroxyl group for subsequent transformations like oxidation, esterification, or etherification. Once the desired modification at the hydroxyl center is complete, the protecting group on the amine can be cleanly removed under specific conditions, restoring its reactivity for further synthetic steps.

Table 1: Examples of Derivatization for Selective Reactions

| Starting Material | Reagent | Product | Purpose of Derivatization |

|---|---|---|---|

| (S)-4-aminobutan-2-ol | Benzyl chloroformate (Cbz-Cl) | Benzyl (S)-(4-aminobutan-2-yl)carbamate | Protection of the amino group to allow selective reaction at the hydroxyl group. |

| (2R)-4-aminobutan-2-ol | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | tert-butyl (R)-(3-hydroxybutyl)carbamate | Masking the amine's nucleophilicity for subsequent hydroxyl group transformations. |

Functional Group Transformations of the Hydroxyl Moiety

Once the amino group of (2R)-4-aminobutan-2-ol is suitably protected, the secondary hydroxyl group becomes the primary site for chemical modification. A key transformation is the selective oxidation of the alcohol to a ketone.

This oxidation converts the chiral amino alcohol into a chiral aminoketone, a valuable synthetic intermediate. Reagents such as Dess-Martin periodinane (DMP) are effective for this purpose, offering mild reaction conditions that are compatible with many protecting groups. Other oxidizing agents like those based on chromium or permanganate (B83412) can also be employed for similar transformations in related amino alcohols. The resulting product, (R)-4-(protected-amino)butan-2-one, can then be used in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Grignard additions, to build more complex molecular skeletons.

Table 2: Oxidation of the Hydroxyl Moiety

| Substrate | Oxidizing Agent | Product |

|---|---|---|

| N-protected (2R)-4-aminobutan-2-ol | Dess-Martin Periodinane (DMP) | N-protected (R)-4-aminobutan-2-one |

| N-protected (2R)-4-aminobutan-2-ol | Pyridinium chlorochromate (PCC) | N-protected (R)-4-aminobutan-2-one |

Functional Group Transformations of the Amino Moiety

The primary amino group of (2R)-4-aminobutan-2-ol is a versatile handle for introducing a wide range of substituents through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the compound's structure for various applications.

Reductive amination is a powerful method for N-alkylation, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This process is highly efficient and avoids the issue of over-alkylation often encountered with alkyl halides. A variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), can be used.

Another important modification is N-acylation, where the amino group reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction is typically straightforward and high-yielding. These functional group transformations are essential for incorporating the amino alcohol scaffold into larger molecules, including peptides and pharmaceutical intermediates.

Table 3: Transformations of the Amino Moiety

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃ | N-alkylated amine |

| Acylation | Acid chloride or anhydride (B1165640), Base | N-acylated amide |

| Carbamate Formation | Benzyl chloroformate, Base | N-Cbz protected amine |

Formation of Chiral Ligands and Organocatalysts from (2R)-4-aminobutan-2-ol hydrochloride

The defined stereochemistry and the presence of two potential coordination sites (N and O) make (2R)-4-aminobutan-2-ol an excellent starting material for the synthesis of chiral ligands and organocatalysts. These catalysts are instrumental in asymmetric synthesis, where they control the stereochemical outcome of a reaction.

Chiral amino alcohols are precursors to a variety of ligand classes, including β-aminophosphines. The synthesis typically involves converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) after protecting the amine. Subsequent nucleophilic substitution with a phosphide (B1233454) anion (e.g., potassium diphenylphosphide) yields the corresponding aminophosphine. These P,N-bidentate ligands can coordinate to transition metals like rhodium, palladium, or iridium, creating a chiral environment that can induce high enantioselectivity in catalytic reactions such as asymmetric hydrogenation or allylic alkylation. rsc.org

Furthermore, derivatives of chiral amino alcohols can function as organocatalysts, which are small, metal-free organic molecules that can catalyze asymmetric transformations. nih.gov The bifunctional nature of the amino alcohol scaffold, with its Lewis basic amine and Brønsted acidic hydroxyl group, can facilitate reactions through dual activation pathways, mimicking enzymatic processes.

Table 4: Applications in Asymmetric Catalysis

| Catalyst Type | General Synthetic Approach from Amino Alcohols | Application in Asymmetric Synthesis |

|---|---|---|

| Chiral P,N-Ligands | Protection of amine, activation of hydroxyl, substitution with phosphide. | Transition-metal-catalyzed hydrogenation, C-C bond formation. rsc.org |

| Bifunctional Organocatalysts | Derivatization of amine and/or hydroxyl group. | Aldol reactions, Michael additions, Diels-Alder reactions. |

Integration into Complex Heterocyclic Architectures for Diverse Applications

(2R)-4-aminobutan-2-ol is a valuable synthon for constructing complex chiral heterocyclic structures, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals. The 1,3-relationship between the amino and hydroxyl groups is particularly well-suited for the synthesis of five- and six-membered rings.

One common application is the synthesis of chiral morpholines. researchgate.net This can be achieved through various strategies, often involving N-alkylation of the amino group with a two-carbon electrophile that also contains a leaving group, followed by intramolecular cyclization where the hydroxyl group displaces the leaving group. For example, reaction with ethylene (B1197577) sulfate (B86663) can lead to the formation of the morpholine (B109124) ring system. organic-chemistry.orgchemrxiv.org

Another important class of heterocycles accessible from amino alcohols are oxazolidinones. organic-chemistry.orgnih.gov These are typically formed by reacting the amino alcohol with phosgene (B1210022), a phosgene equivalent like diethyl carbonate, or carbon disulfide (to form an oxazolidine-2-thione). nih.gov The resulting oxazolidinone ring is a key structural motif in several classes of antibiotics and serves as a versatile chiral auxiliary in asymmetric synthesis. nih.gov The inherent chirality of (2R)-4-aminobutan-2-ol is directly transferred to the heterocyclic product, providing stereochemically defined building blocks for drug discovery and development.

Table 5: Synthesis of Chiral Heterocycles

| Heterocycle | General Method from Amino Alcohol | Key Reagents |

|---|---|---|

| Morpholine | N-alkylation followed by intramolecular O-alkylation (cyclization). | Dihaloethanes, Ethylene sulfate. researchgate.netorganic-chemistry.org |

| Oxazolidinone | Cyclization via reaction with a carbonyl or thiocarbonyl source. | Diethyl carbonate, Phosgene, Carbon disulfide. organic-chemistry.orgnih.gov |

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Construction

In the field of organic synthesis, a chiral building block is an enantiomerically pure compound that is incorporated into a larger molecule, transferring its stereochemical information to the final product. (2R)-4-aminobutan-2-ol hydrochloride serves as an exemplary chiral building block due to its specific structural features. The compound's utility is particularly prominent where the precise spatial arrangement of atoms is paramount for biological activity.

The molecule possesses a stereogenic center at the C-2 position, where the hydroxyl group is attached, conferring upon it the (R)-configuration. This fixed chirality is crucial, as it allows for the synthesis of target molecules with a specific, predetermined three-dimensional geometry. The presence of both a nucleophilic amino group and a hydroxyl group provides two reactive sites for a variety of chemical transformations, enabling its integration into diverse molecular scaffolds. researchgate.net This dual functionality allows for sequential or selective reactions, making it a versatile precursor in multi-step syntheses. Chiral 1,2-amino alcohols are recognized as privileged scaffolds with important applications as drug candidates. nih.gov

Key Structural Features of (2R)-4-aminobutan-2-ol as a Chiral Building Block

| Feature | Description | Synthetic Advantage |

|---|---|---|

| Defined Stereocenter | The carbon atom at position 2 has a fixed (R)-configuration. | Enables the transfer of chirality, leading to the formation of a specific enantiomer of the target molecule. |

| Amino Group (-NH2) | A primary amine that acts as a nucleophile or a base. | Allows for the formation of amides, carbamates, and other nitrogen-containing functionalities. nih.gov |

| Hydroxyl Group (-OH) | A secondary alcohol that can act as a nucleophile or be converted into a good leaving group. | Facilitates the formation of ethers, esters, and can be used in coupling reactions. |

| Bifunctionality | The presence of two distinct reactive functional groups. | Permits sequential and regioselective modifications, increasing synthetic versatility. |

Role in Asymmetric Catalysis for Diverse Chemical Reactions

Asymmetric catalysis is a powerful strategy for synthesizing chiral compounds, where a small amount of a chiral catalyst directs a reaction to selectively produce one enantiomer over the other. beilstein-journals.org Chiral amino alcohols, including (2R)-4-aminobutan-2-ol, are highly valued as precursors for the synthesis of chiral ligands and organocatalysts. researchgate.net

These ligands can coordinate with a metal center to form a chiral catalyst. The steric and electronic properties of the ligand create a chiral environment around the metal, influencing the trajectory of substrates as they approach the active site. This control dictates the stereochemical outcome of the reaction, enabling high levels of enantioselectivity. alfa-chemistry.com For example, chiral ligands are instrumental in reactions like asymmetric hydrogenations, cyclopropanations, and various carbon-carbon bond-forming reactions. nih.gov

Derivatives of amino alcohols can also function as organocatalysts, which are small, metal-free organic molecules that can catalyze asymmetric transformations. beilstein-journals.org This approach avoids the use of potentially toxic or expensive metals and often proceeds under mild reaction conditions.

Examples of Asymmetric Reactions Employing Chiral Amino Alcohol-Derived Catalysts

| Reaction Type | Catalyst System | Role of Chiral Amino Alcohol |

|---|---|---|

| Asymmetric Reduction of Ketones | Chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) | The amino alcohol forms the chiral backbone of the catalyst that complexes with borane (B79455). |

| Asymmetric Alkylation | Ligands for metal catalysts (e.g., Zn, Ti, Rh) | The amino and hydroxyl groups coordinate to the metal, creating a chiral pocket that directs the approach of the nucleophile. |

| Asymmetric Henry Reaction | Copper(II) complexes with chiral ligands | The ligand, derived from a chiral amine, promotes the enantioselective addition of a nitroalkane to an aldehyde. mdpi.com |

| Asymmetric C-C Bond Formation | Chiral ligands for transition metals (e.g., Palladium, Rhodium) | The ligand controls the stereochemistry in key bond-forming steps, such as in allylic alkylations. nih.gov |

Precursor in the Synthesis of Chiral Intermediates for Specialty Chemicals

The synthesis of complex molecules, particularly for pharmaceuticals and agrochemicals, often involves the use of chiral intermediates. These are molecules that already contain one or more stereocenters and serve as stepping stones towards the final target compound. This compound is a valuable starting material for the synthesis of such crucial intermediates. frontiersin.orgnih.gov

Its inherent chirality and functional groups can be manipulated to build more complex structures. For instance, the amino group can be protected while the hydroxyl group is modified, or vice versa, allowing for stepwise construction of a target molecule. This strategic approach is fundamental to modern synthetic chemistry. Chiral intermediates derived from amino alcohols are found in a wide range of biologically active compounds. nih.gov For example, chiral β-amino alcohols are key structural motifs in many pharmaceuticals. westlake.edu.cn The use of a pre-existing chiral molecule like (2R)-4-aminobutan-2-ol often provides a more efficient and reliable route to the desired enantiomerically pure product compared to resolving a racemic mixture at a later stage. google.com

Synthetic Pathway from Chiral Precursor to Specialty Chemicals

| Stage | Compound Class | Example | Role of (2R)-4-aminobutan-2-ol |

|---|---|---|---|

| Chiral Precursor | Chiral Amino Alcohol | This compound | Provides the initial stereocenter and functional groups. |

| Chiral Intermediate | Protected Amino Alcohols, Chiral Azetidinones, Morpholinones | N-protected or O-protected derivatives of (2R)-4-aminobutan-2-ol | Acts as a stable, modifiable scaffold for further synthetic steps. nih.govnih.gov |

| Specialty Chemical | Pharmaceutical Active Ingredients, Agrochemicals, Chiral Ligands | HIV protease inhibitors, β-blockers, antifungal agents | The core chiral structure originating from the precursor is embedded in the final high-value product. nih.gov |

Mechanistic and Computational Studies

Elucidation of Reaction Mechanisms Involving (2R)-4-aminobutan-2-ol hydrochloride as Reactant or Catalyst

This compound, as a chiral amino alcohol, can participate in a variety of chemical transformations. Its bifunctional nature, possessing both a primary amine and a secondary alcohol, allows it to act as a versatile reactant and a potential catalyst in asymmetric synthesis.

As a reactant , the amino and hydroxyl groups can undergo selective modifications. For instance, the amino group can be acylated or alkylated, while the hydroxyl group can be esterified or etherified. The stereocenter at the C-2 position plays a crucial role in directing the stereochemical outcome of reactions at or near this center, making it a valuable chiral building block in the synthesis of complex molecules.

When employed as a catalyst or a chiral ligand, (2R)-4-aminobutan-2-ol can facilitate asymmetric transformations. For example, it can be used to form chiral oxazaborolidine catalysts, which are effective in the asymmetric reduction of prochiral ketones. The mechanism of such a reaction would involve the formation of a catalyst-substrate complex, where the chiral environment of the catalyst dictates the facial selectivity of hydride delivery to the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol.

The elucidation of these reaction mechanisms would typically involve a combination of experimental techniques, including kinetic studies, isotopic labeling, and spectroscopic analysis (e.g., NMR, IR) to identify intermediates and transition states.

Theoretical Investigations of Stereoselectivity and Reaction Pathways

Theoretical investigations, primarily using computational chemistry methods such as Density Functional Theory (DFT), are powerful tools for understanding the origins of stereoselectivity in reactions involving chiral molecules like this compound.

For reactions where this compound or its derivatives act as catalysts, computational studies can model the transition states of the competing reaction pathways leading to the different stereoisomers. By calculating the activation energies of these transition states, researchers can predict which stereoisomer will be preferentially formed. These calculations can also provide insights into the non-covalent interactions, such as hydrogen bonding and steric repulsion, that are responsible for the observed stereoselectivity.

For instance, in a catalyzed reaction, the binding of the substrate to the chiral catalyst derived from (2R)-4-aminobutan-2-ol would be modeled. The different possible orientations of the substrate relative to the catalyst would be explored to identify the lowest energy transition state, which corresponds to the major product.

Computational Modeling of Chiral Interactions (e.g., Molecular Docking, Conformational Analysis)

Computational modeling provides a molecular-level understanding of the chiral interactions of this compound.

Conformational Analysis: This technique is used to identify the stable low-energy conformations of the molecule. Understanding the preferred three-dimensional structure of (2R)-4-aminobutan-2-ol is essential for predicting how it will interact with other molecules. The relative orientation of the amino and hydroxyl groups, as well as the conformation of the carbon chain, will influence its reactivity and its ability to act as a chiral selector.

Molecular Docking: In the context of biocatalysis, molecular docking can be used to predict the binding mode of (2R)-4-aminobutan-2-ol within the active site of an enzyme. For example, in its synthesis by a transaminase, docking studies could reveal how the precursor, 4-amino-2-butanone, binds to the enzyme's active site, allowing the pyridoxamine (B1203002) 5'-phosphate (PMP) cofactor to deliver the amino group to a specific face of the ketone, resulting in the (R)-configuration of the product. These models can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and the amino acid residues of the enzyme.

Structure-Function Relationships in Biocatalysis Involving this compound

The biocatalytic synthesis of (2R)-4-aminobutan-2-ol is often achieved using (R)-selective transaminases. The structure of these enzymes is intricately linked to their function and stereoselectivity.

The stereoselectivity of the transaminase is determined by the specific arrangement of amino acid residues in the active site. These residues form binding pockets that accommodate the substituents of the ketone substrate. For the synthesis of (2R)-4-aminobutan-2-ol, the active site would be shaped to favor the binding of 4-amino-2-butanone in an orientation that exposes its re-face to the PMP cofactor for amination. Site-directed mutagenesis studies on transaminases can be used to probe the role of individual amino acid residues in substrate binding and stereocontrol. By altering specific residues, it is possible to change the enzyme's substrate specificity and even invert its stereoselectivity.

Below is a hypothetical data table illustrating the kind of information that could be generated from such studies.

| Enzyme Variant | Key Mutation | Substrate Conversion (%) | Enantiomeric Excess (%) of (2R)-4-aminobutan-2-ol |

| Wild Type | - | 75 | 98 |

| Variant A | Y154F | 82 | 99 |

| Variant B | W57C | 65 | 95 |

| Variant C | Y154F/W57C | 90 | >99 |

Such data, derived from experimental and computational studies, is crucial for understanding the structure-function relationships in biocatalysis and for the rational design of improved enzyme variants for the efficient synthesis of chiral molecules like this compound.

Advanced Analytical Techniques for Enantiomeric Purity and Characterization

Chromatographic Enantioseparation Techniques

Chromatographic methods are the cornerstone for the separation and quantification of enantiomers. The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is typically part of the stationary phase. These diastereomeric complexes possess different physicochemical properties, leading to differential retention times and enabling their separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a widely used technique for enantioseparation due to its high resolution and versatility. The direct separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs). For a primary amino alcohol like (2R)-4-aminobutan-2-ol, several types of CSPs are applicable.

The selection of an appropriate CSP depends on the functional groups of the analyte that can interact with the chiral selector. Key interactions include hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. Given that 4-aminobutan-2-ol (B1584018) lacks a strong chromophore for standard UV detection, derivatization with a UV-active agent or the use of alternative detection methods like mass spectrometry (LC-MS) or charged aerosol detection (CAD) is often necessary. researchgate.net An alternative approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase, such as a C18 column. researchgate.net

Commonly employed CSPs for the separation of chiral amines and alcohols include:

Polysaccharide-based CSPs: These are the most widely used CSPs, consisting of derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.gov They offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

Macrocyclic Glycopeptide Antibiotic CSPs: Phases based on compounds like vancomycin (B549263) or teicoplanin are effective for separating polar molecules, including amino alcohols. nih.gov Their complex structures provide multiple stereogenic centers and functional groups capable of various chiral recognition interactions.

Crown Ether-based CSPs: Chiral crown ethers are particularly effective for the resolution of compounds containing primary amino groups. The enantioselective interaction is based on the complexation of the protonated primary amine within the chiral cavity of the crown ether. nih.gov

| CSP Type | Chiral Selector Example | Primary Interaction Mechanism(s) | Typical Mobile Phase Mode |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole, steric inclusion | Normal Phase / Polar Organic |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole, steric inclusion | Normal Phase / Polar Organic / Reversed-Phase |

| Macrocyclic Antibiotic | Vancomycin | Ionic interactions, hydrogen bonding, inclusion | Reversed-Phase / Polar Ionic |

| Crown Ether | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Host-guest complexation (ionic) | Reversed-Phase (acidic aqueous) |

Gas Chromatography (GC) for Enantiomeric Excess Determination

Gas chromatography is another powerful technique for chiral separations, particularly for volatile compounds. The enantiomers are separated on a capillary column coated with a chiral stationary phase. For polar analytes like 4-aminobutan-2-ol, derivatization is often required to increase volatility and improve chromatographic peak shape. Common derivatization reactions involve acylation of the amino and hydroxyl groups (e.g., with trifluoroacetic anhydride).

The most common and effective chiral GC phases are based on cyclodextrin (B1172386) derivatives. researchgate.net Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the analyte enantiomers. udel.edu The differential stability of these diastereomeric complexes leads to separation.

| CSP Class | Specific Phase Example | Typical Analytes |

|---|---|---|

| Derivatized Cyclodextrins | Permethylated β-cyclodextrin | Alcohols, diols, amines, esters researchgate.net |

| Derivatized Cyclodextrins | 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl β-cyclodextrin | Esters, lactones, polar compounds springernature.com |

| Chirality-specific Adsorbents | Cyanuric acid-modified Carboblack C | Haloalkanes nih.gov |

The determination of enantiomeric excess (e.e.) is achieved by integrating the peak areas of the two separated enantiomers. GC often provides high efficiency and short analysis times, making it suitable for high-throughput screening. chemistnotes.com

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, often considered superior to HPLC in terms of speed and efficiency. wordpress.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase component. wordpress.com This mobile phase exhibits low viscosity and high diffusivity, which allows for faster flow rates and rapid column equilibration, significantly reducing analysis times. wordpress.comacs.org

For chiral separations, SFC is almost always paired with the same types of polysaccharide-based CSPs used in HPLC. mdpi.com The addition of a small percentage of a polar organic solvent (modifier), such as methanol (B129727) or ethanol, is necessary to modulate analyte retention and selectivity. mdpi.com

Advantages of SFC for Chiral Analysis:

Speed: Analysis times are typically 3 to 5 times shorter than with HPLC. nih.gov

Efficiency: The low viscosity of the mobile phase leads to lower pressure drops and higher optimal linear velocities.

Green Chemistry: The primary use of CO₂, a non-toxic and recyclable solvent, reduces the consumption of hazardous organic solvents compared to normal-phase HPLC. wordpress.com

Complementary Selectivity: SFC can sometimes provide different elution orders or improved resolution compared to HPLC on the same CSP. researchgate.net

A chiral SFC method was successfully used to analyze the closely related compound (R)-3-aminobutan-1-ol, demonstrating 100% optical purity with no detectable (S)-isomer. rsc.org This highlights the suitability and power of SFC for the stereochemical analysis of small chiral aminobutanols.

Spectroscopic Methods for Stereochemical Analysis

While chromatography excels at separation and quantification, spectroscopic methods are indispensable for determining the absolute configuration and for orthogonal confirmation of enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for stereochemical analysis. Since enantiomers are isochronous (exhibit identical NMR spectra) in an achiral environment, two main strategies are employed to induce diastereotopic differentiation.

Chiral Derivatizing Agents (CDAs): This is a robust and widely used method where the analyte is covalently reacted with an enantiomerically pure CDA to form a mixture of diastereomers. wikipedia.org These diastereomers have distinct chemical and physical properties and, therefore, produce different NMR spectra. udel.edu By integrating the distinct signals for each diastereomer, the enantiomeric ratio of the original sample can be accurately determined. For (2R)-4-aminobutan-2-ol, with its primary amine and secondary alcohol functionalities, reagents like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) are highly effective. udel.eduspringernature.com The reaction forms stable amide or ester linkages, and the resulting diastereomers can be analyzed by ¹H or ¹⁹F NMR. illinois.edu

Chiral Lanthanide Induced Shift Reagents (LSRs): This method involves the addition of a chiral, paramagnetic lanthanide complex (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) to the NMR sample. chemistnotes.com The LSR forms a rapidly exchanging, transient complex with Lewis basic sites on the analyte, such as the amine and hydroxyl groups. chemistnotes.comorganicchemistrydata.org This interaction in a chiral environment creates diastereomeric complexes that result in the separation of signals for the R and S enantiomers in the spectrum. organicchemistrydata.org The magnitude of the induced shift allows for direct integration to determine optical purity without chemical modification of the analyte. nih.gov

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Derivatizing Agents (CDAs) | Covalent formation of stable diastereomers. | Large, clear signal separation; allows determination of absolute configuration (e.g., Mosher's method). springernature.com | Requires chemical reaction; potential for kinetic resolution; must ensure 100% conversion. udel.edu |

| Lanthanide Shift Reagents (LSRs) | Formation of transient diastereomeric complexes. | No chemical modification of analyte; simple sample preparation. | Can cause significant line broadening; shifts are concentration-dependent; less effective for absolute configuration. organicchemistrydata.org |

Mass Spectrometry (MS), including ESI-CID-MS2 for Intermolecular Interactions

Mass spectrometry has emerged as a sensitive technique for chiral analysis, capable of differentiating enantiomers in the gas phase. The most common approach, known as the kinetic method, relies on the formation of non-covalent diastereomeric complexes. nih.gov

The process typically involves:

Complex Formation: The enantiomeric mixture is introduced into the mass spectrometer via electrospray ionization (ESI) along with a chiral selector and often a metal ion (e.g., Cu²⁺). This forms protonated or metal-adducted trimeric cluster ions, such as [Cu(II)(Selector)(Analyte)₂ - H]⁺. nih.gov

Mass Selection: The specific diastereomeric cluster ions corresponding to the R- and S-analytes are isolated in the mass spectrometer.

Collision-Induced Dissociation (CID): The isolated ions are subjected to fragmentation (MS2). The diastereomeric complexes possess different stabilities, leading to different fragmentation rates or patterns upon collision with an inert gas.

Chiral Distinction: By comparing the dissociation efficiencies (e.g., the ratio of product ions to precursor ions), the enantiomers can be distinguished and their relative quantities determined. nih.gov

This ESI-CID-MS2 method allows for the rapid and sensitive analysis of chiral compounds like amino acids and can be applied to amino alcohols. nih.gov It directly probes the gas-phase intermolecular interactions within the diastereomeric complexes, providing a powerful tool for stereochemical analysis without prior chromatographic separation.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Exciton-Coupled Circular Dichroism (ECCD))

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule, making them powerful tools for determining the absolute configuration and conformational properties of chiral compounds like (2R)-4-aminobutan-2-ol hydrochloride.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A non-racemic sample of a chiral compound will absorb one handedness of circularly polarized light more strongly than the other, resulting in a CD spectrum. The spectrum is a plot of this differential absorption (ΔA) versus wavelength.

In practice, the direct CD analysis of simple amino alcohols can be challenging due to the weak absorbance of the functional groups. However, CD spectroscopy can be a valuable tool for confirming the enantiomeric purity of a sample by comparing its spectrum to that of a known standard. Furthermore, derivatization of the amino or hydroxyl group with a chromophoric moiety can significantly enhance the CD signal, making the analysis more sensitive and informative.

Exciton-Coupled Circular Dichroism (ECCD) Spectroscopy

Exciton-Coupled Circular Dichroism (ECCD) is a powerful extension of CD spectroscopy used to determine the absolute configuration of molecules containing two or more chromophores. biologic.net When two chromophores are in close proximity within a chiral molecule, their electronic transitions can couple, leading to a splitting of the CD bands into a characteristic bisignate (positive and negative) signal known as an exciton (B1674681) couplet. biologic.net

The sign of this couplet (which chromophore's transition appears at higher energy) is directly related to the spatial orientation of the two chromophores. mertenlab.de This relationship allows for the unambiguous determination of the absolute stereochemistry of the molecule.

For a molecule like (2R)-4-aminobutan-2-ol, which does not inherently contain two strongly interacting chromophores, ECCD can be employed after derivatization. By introducing two chromophoric groups, for example, by reacting both the amino and hydroxyl functionalities with a suitable chromophoric reagent, an ECCD-active derivative can be generated. The resulting ECCD spectrum would then provide definitive information about the absolute configuration of the original molecule.

Derivatization Procedures for Analytical Assessment and Purity Quantification

Derivatization is a common strategy in analytical chemistry to enhance the detectability and chromatographic separation of analytes. For chiral molecules like (2R)-4-aminobutan-2-ol, derivatization with a chiral derivatizing agent (CDA) converts a pair of enantiomers into a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated using standard achiral chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

The primary amino group and the secondary hydroxyl group in (2R)-4-aminobutan-2-ol are both amenable to derivatization. The choice of derivatizing agent and analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Common Chiral Derivatizing Agents

Several classes of chiral derivatizing agents are available for the analysis of amino alcohols. These reagents are themselves enantiomerically pure and react with the target molecule to form diastereomeric products.

Mosher's Acid (MTPA): α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, and its acid chloride (MTPA-Cl) are widely used for the derivatization of alcohols and amines. wikipedia.orgspringernature.com The resulting diastereomeric esters or amides can be readily distinguished by nuclear magnetic resonance (NMR) spectroscopy or separated by chromatography. springernature.comudel.eduacs.org The analysis of the NMR spectra of the diastereomers can also be used to determine the absolute configuration of the original molecule. acs.org

Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), or Marfey's reagent, reacts with primary and secondary amines to yield diastereomeric derivatives that can be separated by reversed-phase HPLC. fishersci.comnih.govresearchgate.net The resulting derivatives have a strong UV absorbance at 340 nm, allowing for sensitive detection. fishersci.comresearchgate.net

o-Phthalaldehyde (OPA) with Chiral Thiols: o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.govnih.gov When a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), is used, diastereomeric products are formed that can be separated by HPLC with fluorescence detection. nih.govnih.govsigmaaldrich.com This method is known for its high sensitivity.

The following table summarizes some common chiral derivatizing agents applicable to the analysis of (2R)-4-aminobutan-2-ol.

| Chiral Derivatizing Agent | Functional Group Targeted | Analytical Technique | Detection Method |

| Mosher's Acid (MTPA-Cl) | Amino, Hydroxyl | HPLC, GC, NMR | UV, FID, NMR |

| Marfey's Reagent (FDAA) | Amino | HPLC | UV (340 nm) |

| o-Phthalaldehyde (OPA) / N-isobutyryl-L-cysteine (IBLC) | Amino | HPLC | Fluorescence |

Derivatization for Gas Chromatography (GC)

For gas chromatographic analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. A two-step derivatization process can be employed for amino alcohols. First, the hydroxyl group can be esterified, followed by acylation of the amino group. sigmaaldrich.com For example, trifluoroacetic anhydride (B1165640) (TFAA) is a common reagent for the acylation of both amino and hydroxyl groups, producing volatile derivatives suitable for GC analysis on a chiral stationary phase. sigmaaldrich.com

Research Findings

While specific derivatization protocols for the quantitative analysis of this compound are not extensively detailed in publicly accessible literature, the principles and reagents described above are well-established for the analysis of analogous chiral amino alcohols. For instance, the derivatization of 3-aminobutanol with (R)-α-methyl-2-naphthaleneacetyl chloride for HPLC analysis has been reported. This demonstrates the applicability of acylating agents for the chiral analysis of aminobutanols.

The selection of the appropriate derivatization strategy is crucial for developing a robust and accurate analytical method for the assessment of the enantiomeric purity of this compound. The choice will depend on the specific requirements of the analysis, including the desired level of sensitivity and the available analytical instrumentation.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Pathways for (2R)-4-aminobutan-2-ol hydrochloride

The development of environmentally friendly and efficient synthetic routes is a primary goal in modern chemistry. For chiral compounds like this compound, this involves moving away from classical resolution methods, which have a maximum theoretical yield of 50%, towards asymmetric synthesis. Biocatalysis represents a key strategy for sustainable production.

Key advantages of biocatalytic pathways include:

High Selectivity: Enzyme-catalyzed reactions are often highly enantioselective and regioselective, yielding enantiomerically pure products. mdpi.com

Mild Reaction Conditions: Biocatalytic processes typically occur at ambient temperature and atmospheric pressure, which prevents issues like isomerization, racemization, and rearrangement that can occur under harsher chemical conditions. mdpi.com

Reduced Environmental Impact: These "green" methods often use water as a solvent and reduce the formation of hazardous byproducts. nih.gov